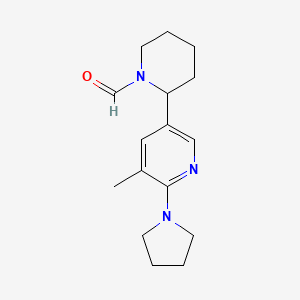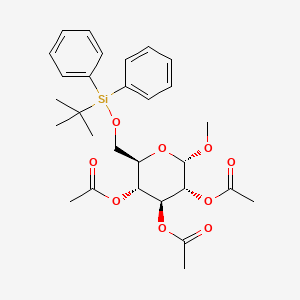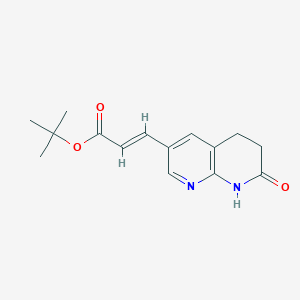
ICG-Sulfo-OSu sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ICG-Sulfo-OSu sodium is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It is a cyanine dye used in medical diagnostics, particularly for determining cardiac output, hepatic function, liver blood flow, and ophthalmic angiography .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ICG-Sulfo-OSu sodium is synthesized through a series of chemical reactions involving the conjugation of indocyanine green (ICG) with sulfo-N-hydroxysuccinimide (Sulfo-OSu). The reaction typically involves the activation of carboxyl groups on ICG with Sulfo-OSu in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like chromatography and crystallization to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
ICG-Sulfo-OSu sodium undergoes various chemical reactions, including:
Substitution Reactions: The sulfo-OSu group can react with primary amines to form stable amide bonds.
Conjugation Reactions: It can conjugate with proteins, antibodies, and other biomolecules through its reactive sulfo-OSu group.
Common Reagents and Conditions
Reagents: EDC, Sulfo-OSu, primary amines, and buffer solutions.
Conditions: Aqueous medium, controlled pH (around 7.2-9.0), and ambient temperature.
Major Products Formed
The major products formed from these reactions are ICG-conjugated biomolecules, which are used in various diagnostic and therapeutic applications .
Applications De Recherche Scientifique
ICG-Sulfo-OSu sodium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Utilized in diagnostic imaging, particularly in angiography and cancer detection
Industry: Applied in the development of PROTACs for targeted protein degradation.
Mécanisme D'action
ICG-Sulfo-OSu sodium exerts its effects by forming stable conjugates with biomolecules through its reactive sulfo-OSu group. This enables the selective degradation of target proteins by the ubiquitin-proteasome system. The compound binds to specific ligands, facilitating the recruitment of E3 ubiquitin ligases, which tag the target proteins for degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
ICG-EG4-Sulfo-OSu: Another PEG-based linker used for similar applications.
ICG-Sulfo-OSu: A non-sodium variant used in similar diagnostic and therapeutic applications.
Uniqueness
ICG-Sulfo-OSu sodium is unique due to its high solubility in water and its ability to form stable conjugates with a wide range of biomolecules. This makes it highly versatile for various scientific and medical applications .
Propriétés
Formule moléculaire |
C49H52N3NaO10S2 |
|---|---|
Poids moléculaire |
930.1 g/mol |
Nom IUPAC |
sodium;1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
Clé InChI |
PUIWPNXPCPENEL-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)




![4-(tert-Butyl)-N-(6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide hydrochloride](/img/structure/B11826906.png)

![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)



